- Illustrating the Fate of Methyl Radical in Photocatalytic Methane Oxidation over Ag-ZnO by in situ Synchrotron Radiation Photoionization Mass SpectrometryAngewandte Chemie, 2023, 62(32), e202304352,
Cas no 75-07-0 (Acetaldehyde)
Acetaldehyde structure
Acetaldehyde
Acetaldehyde Properties
Names and Identifiers
-
- Acetaldehyde
- Acetaldehyd
- acetaldehyde(ethanal)
- Acetaldeyd
- Acetaldeyde
- Acetylaldehyde
- Aldehyde acetique
- Aldeide acetica
- ALDEHYDE C1
- AluMiniuM tribroMide
- CH3CHO
- Ethanal
- FORMOL
- MORBICID
- FORMALIN, CARSONS
- FORMALDEHYDE, CARSON-MILLON
- FORMALDEHYDE, BUFFERED
- FORMALDE-FRESH SOLUTION, BUFFERED
- Aldeide acetica [Italian]
- STR01382
- FT-0660962
- ACETYL GROUP
- UNII-GO1N1ZPR3B
- Epitope ID:145667
- Acetaldehyde, ReagentPlus(R), 99%
- Aldehyde C(2)
- D0C7WN
- Ethylaldehyde
- Acetaldehido
- BRD-K77914232-001-01-3
- EPA Method 556 Carbonyl Mixture 457 1000 microg/mL in Acetonitrile
- RCRA waste number U001
- HJ 1153-2020 Aldehyde and Ketones Mixture 344 1000 microg/mL in Acetonitrile
- Acetaldehyde, ACS reagent, >=99.5%
- Q61457
- Acetaldehyde, ReagentPlus(R), >=99.0% (GC)
- aldehyde
- C00084
- Aldehydes Mixture 875 1000 microg/mL in Water
- NCI-C56326
- acetic hydride
- Acetic aldehyde; Ethanal; Ethyl aldehyde; NSC 7594
- Acetaldehyde (natural)
- GO1N1ZPR3B
- EPA Method 8315 Mixture 452 1000 microg/mL in Acetonitrile
- Acetaldehyde, analytical standard
- Pesticide Code: 202300
- Acetaldehyde, >=99%, FG
- Acetaldehyde, natural, >=99%, FG
- GTPL6277
- MeCHO
- ACETALDEHYDE [HSDB]
- 8 - Formaldehyde
- AI3-31167
- 75-07-0
- ACETALDEHYDE [MI]
- EINECS 200-836-8
- ACETALDEHYDE [FHFI]
- Aceteldehyde
- CCRIS 1396
- FEMA No. 2003
- LS-1654
- CHEBI:15343
- Flavor and Extract Manufacturers' Association Number 2003
- F2190-0651
- ACETALDEHYDE [WHO-DD]
- Acetaldehyde, >=99%, FCC, stabilized
- Acetic ethanol
- HJ 1154-2020 Aldehyde and Ketones Mixture 347 1000 microg/mL in Acetonitrile
- MFCD00006991
- InChI=1/C2H4O/c1-2-3/h2H,1H
- Acetaldehyde, United States Pharmacopeia (USP) Reference Standard
- Acetaldehyde, puriss. p.a., anhydrous, >=99.5% (GC)
- Acetaldehyde [UN1089] [Flammable liquid]
- WLN: VH1
- acetaldhyde
- Acetaldehyde, >=99%, meets FCC analytical specification
- Acetaldehyd [German]
- VINYL ALCOHOL (FROM ALCOHOLYSIS OR HYDROLYSIS OF VINYL ACETATE UNITS)
- ethyl aldehyde
- CH2CHO
- ACETALDEHYDE [IARC]
- acetoaldehyde
- UN1089
- NSC 7594
- NSC7594
- EN300-19152
- AAD (CHRIS Code)
- EC 200-836-8
- bmse000647
- NCGC00260028-01
- CHEMBL170365
- Acetaldehyde, >=99%, FCC
- FT-0621719
- STL264249
- UN 1089
- NA1089
- Acetaldehyde [UN1089] [Flammable liquid]
- ACETALDEHYDE (IARC)
- Acetehyde
- HSDB 230
- ACETALDEHYDE [HPUS]
- RCRA waste no. U001
- ethan-1-one
- ACETALDEHYDE [FCC]
- Azetaldehyd
- ACETALDEHYDE [INCI]
- Octowy aldehyd [Polish]
- DTXCID202
- CHEBI:16571
- Tox21_202479
- ACETALDEHYDE [USP-RS]
- AKOS000120180
- CAS-75-07-0
- NSC-7594
- ethaldehyde
- Aldehyde acetique [French]
- Acetaldehyde, >=90.0%, SAJ first grade
- D78540
- A838317
- EPA Method 8315 Mixture 453 1000 microg/mL in Acetonitrile
- Acetaldehyde* (These peer-reviewed values were developed under the Toxic Air Contaminant (TAC)
- Octowy aldehyd
- Program mandated by AB1807.)
- Carbonyl Compounds Mixture 876 1000 microg/mL in Acetonitrile
- NCGC00091753-01
- Q57695648
- DTXSID5039224
- acetic aldehyde
- ACETALD
- BIDD:ER0621
- acetaldehydes
- NS00010070
- Acetaldehyde 1000 microg/mL in Water
- ethanone
- Acetaldehyde 1000 microg/mL in Methanol
- Acetaldehyde1501
- Acetaldehyde Phenolic
- ACETALDEHYDE (USP-RS)
- Peonidin 3-O-(6''-acetyl-galactoside)
- DTXSID701341488
- Peonidin 3-(6''-acetyl-galactoside)
- Malvidin 3-O-(6''-acetyl-galactoside)
- Malvidin 3-(6''-acetyl-galactoside)
- DTXSID401341491
- Acetaldehyde solution
- Acetaldehyde aqueous solution essence
- Glyoxal tracetin aroma
- Acetaldehyde propylene glycol aroma
- Acetaldehyde ethanol aroma
- Acetaldehyde sweet orange oil aroma
- A1640
- puriss. p.a., anhydrous, inverted exclamation markY99.5% (GC)
- Acetaldehyde Solution in Acetonitrile, 10000ug/mL
- 1ST005046-10000A
- +Expand
-
- MFCD00006991
- IKHGUXGNUITLKF-UHFFFAOYSA-N
- 1S/C2H4O/c1-2-3/h2H,1H3
- CC=O
- 505984
Computed Properties
- 44.02620
- 0
- 1
- 0
- 44.026
- 3
- 10.3
- 0
- 0
- 0
- 0
- 0
- 1
- -0.3
- 2
- 0
- 17.1A^2
Experimental Properties
- 0.20520
- 17.07000
- 39
- n20/D 1.332(lit.)
- > 500 g/L (20 ºC)
- 21 °C(lit.)
- −125 °C (lit.)
- 14.63 psi ( 20 °C)
- Fahrenheit: -40 ° f
Celsius: -40 ° c - 2003 | ACETALDEHYDE
- alcohols: soluble
- 40 wt. % in H2O
- Colorless liquid with strong irritating odor. [1]
- 5 (10g/l, H2O, 20℃)
- Stable, but air sensitive. Substances to be avoided include strong oxidizing agents, strong acids, reducing agents, alkalies, halogens, halogen oxides. Highly flammable. Vapour/air mixtures explosive over a very wide concentration range. May form peroxides in storage.
- Soluble in water, miscible in ethanol, ether, benzene, gasoline, toluene, xylene, etc. [15]
- Air Sensitive
- 13.57(at 25℃)
- 0.785 g/mL at 25 °C(lit.)
- 10.22 eV
Acetaldehyde Security Information
- GHS02 GHS07 GHS08
- AB1925000
- 1
- 3
- S36/37-S33-S16-S26
- I
- I
- R12; R36/37; R40
- 3
- F+ Xn
- UN 1198 3/PG 3
- H224,H319,H335,H351
- P210,P261,P281,P305+P351+P338
- dangerous
- 2-8°C
- III
- 12-36/37-40
- Danger
- Yes
- LD50 orally in rats: 1930 mg/kg (Smyth)
- 4-57%(V)
- 3
- 10
Acetaldehyde Customs Data
- 2912120000
-
China Customs Code:
2912120000Overview:
2912120000 acetaldehyde.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Regulatory conditions:
X.ToxicChemical environmental management Release Notice
Summary:
2912120000 acetaldehyde.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:5.5%.general tariff:30.0%
Acetaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:O2, C:Ag, C:ZnO, 20 min
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1R:KHCO3, S:H2O, pH 6.8
Reference
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on CopperJournal of the American Chemical Society, 2023, 145(28), 15343-15352,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Titania Solvents: Ethanol ; 5 h, 32 °C
Reference
Photocatalytic hydrogenation of acetophenone derivatives and diaryl ketones on polycrystalline titanium dioxide
Catalysis Communications,
2010,
11(13),
1049-1053
,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Potassium carbonate , 2637466-92-1 Solvents: Ethanol ; 24 h, 100 °C
Reference
Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium-Triazole Complex
ACS Sustainable Chemistry & Engineering,
2021,
9(13),
4903-4914
,
Acetaldehyde Raw materials
Acetaldehyde Preparation Products
- Ethylene Glycol, Dehydrated (107-21-1)
- Glyoxal (107-22-2)
- 1-hydroxypropan-2-one (116-09-6)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- methoxy radical (2143-68-2)
- Methyl (2229-07-4)
- (±)-1,2-Propanediol (57-55-6)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- Acetate ions (71-50-1)
- 1-2-(Trifluoromethyl)phenylethanol (79756-81-3)
- 2,6-Difluoro-α-methylbenzenemethanol (87327-65-9)
Acetaldehyde Related Literature
-
1. The adsorption of ethanal by some type A zeolites. A Fourier-transform infrared studyJoseph Howard,Jacqueline M. Nicol J. Chem. Soc. Faraday Trans. 1990 86 205
-
2. An experimental and theoretical study of core–valence double ionisation of acetaldehyde (ethanal)S. Zagorodskikh,M. Vapa,O. Vahtras,V. Zhaunerchyk,M. Mucke,J. H. D. Eland,R. J. Squibb,P. Linusson,K. J?nk?l?,H. ?gren,R. Feifel Phys. Chem. Chem. Phys. 2016 18 2535
-
Tunga Salthammer Environ. Sci.: Atmos. 2023 3 474
-
K.-P. Zeyer,S. Pushpavanam,M. Mangold,E. D. Gilles Phys. Chem. Chem. Phys. 2000 2 3605
-
5. Photooxidation of n-heptanal in air: Norrish type I and II processes and quantum yield total pressure dependencyJovan M. Tadi?,Ivan O. Jurani?,Geert K. Moortgat n-heptanal in air: Norrish type I and II processes and quantum yield total pressure dependency. Jovan M. Tadi? Ivan O. Jurani? Geert K. Moortgat J. Chem. Soc. Perkin Trans. 2 2002 135
-
6. An experimental and theoretical study of core–valence double ionisation of acetaldehyde (ethanal)S. Zagorodskikh,M. Vapa,O. Vahtras,V. Zhaunerchyk,M. Mucke,J. H. D. Eland,R. J. Squibb,P. Linusson,K. J?nk?l?,H. ?gren,R. Feifel Phys. Chem. Chem. Phys. 2016 18 2535
-
M. T. Greiner,T. E. Jones,B. E. Johnson,T. C. R. Rocha,Z. J. Wang,M. Armbrüster,M. Willinger,A. Knop-Gericke,R. Schl?gl Phys. Chem. Chem. Phys. 2015 17 25073
-
Franz Geiger,Francis Pope,Rob MacKenzie,William Brune,Paul S. Monks,William Bloss,Gary Fuller,Nicolas Moussiopoulos,Matthew Hort,Alison Tomlin,Albert Presto,Dominik van Pinxteren,Athanasia Vlachou,Dwayne Heard,C. N. Hewitt,Urs Baltensperger,Alastair Lewis,Xavier Querol,Saewung Kim,Jacqueline Hamilton,Roberto Sommariva,Gordon McFiggans,Roy Harrison,Jose L. Jimenez,Eben Cross,John Wenger,Spyros Pandis,Astrid Kiendler-Scharr,Neil M. Donahue,Lisa Whalley,Brian McDonald,Simone Pieber,André Prév?t,Mohammed Salim Alam,Nivedita Krishna Kumar,Andreas Wahner,Andreas Skouloudis,Markus Kalberer,Timothy Wallington,Rachel Dunmore Faraday Discuss. 2016 189 137
-
James W. Snyder Jr.,David A. Mazziotti Phys. Chem. Chem. Phys. 2012 14 1660
-
Neil U. M. Howes,James P. A. Lockhart,Mark A. Blitz,Scott A. Carr,Maria Teresa Baeza-Romero,Dwayne E. Heard,Robin J. Shannon,Paul W. Seakins,T. Varga Phys. Chem. Chem. Phys. 2016 18 26423
75-07-0 (Acetaldehyde) Related Products
- 13963-57-0(Aluminum trisacetoacetate)
- 14284-93-6(Ruthenium(III)-2,4-pentanedionate)
- 39687-95-1(Methyl isocyanoacetate)
- 55896-93-0(Ethyl 2-(Chlorosulfonyl)acetate)
- 14024-18-1(Iron;(Z)-4-oxoniumylidenepent-2-en-2-olate)
- 15170-57-7(Platinum(II) acetylacetonate, 98%)
- 1632-89-9(Acetaldehyde-1,2,2,2-d4)
- 4122-13-8(Acetaldehyde-1-d1)